molecular formula C22H17N5O B5574521 N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide

N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide

Cat. No.: B5574521
M. Wt: 367.4 g/mol
InChI Key: WGJLDGXBPUWGKB-BUVRLJJBSA-N
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Description

N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide is a useful research compound. Its molecular formula is C22H17N5O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.14331018 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hexaazatriphenylene (HAT) Derivatives: Synthesis and Applications

Hexaazatriphenylene (HAT) derivatives, which share a structural relation to the target compound through their aromatic and heterocyclic nature, have been extensively studied for their utility across multiple scientific disciplines. These compounds, known for their rigid, planar structure and electron-deficient nature, find applications ranging from semiconductors, sensors, and optical devices to liquid crystals and energy storage materials. The synthesis of HAT derivatives involves innovative strategies that enable the creation of complex molecular systems, demonstrating the importance of such scaffolds in advancing the field of organic materials and nanotechnology (Segura et al., 2015).

Indazole Derivatives: Therapeutic Applications

Indazole derivatives, closely related to the core structure of N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide, have garnered interest for their wide range of biological activities. The pharmacological importance of the indazole scaffold lies in its versatility, forming the basis for compounds with significant anticancer and anti-inflammatory properties. This review of patents highlights the development of novel indazole-based therapeutic agents, underscoring the scaffold's potential in addressing diseases like cancer and inflammation (Denya et al., 2018).

Soil Contamination by Polybrominated Diphenyl Ethers (PBDEs) and Novel Brominated Flame Retardants (NBFRs)

While not directly related to this compound, the study of environmental contamination by PBDEs and NBFRs sheds light on the broader context of chemical safety and environmental health. This critical review addresses the sources, distribution, and potential risks associated with soil contamination by these compounds, offering insights into the environmental fate of related aromatic and heterocyclic chemicals (McGrath et al., 2017).

Methyl Linked Pyrazoles: Synthetic and Medicinal Perspective

Focusing on the pyrazole core, this review highlights the significance of methyl-substituted pyrazoles in medicinal chemistry. The synthesis of these derivatives and their broad spectrum of biological activities exemplify the utility of pyrazole-based compounds in developing new therapeutic agents. The discussion encompasses various synthetic approaches and the medical significance of these compounds, indicating the potential of this compound-related structures in drug discovery (Sharma et al., 2021).

Antitubercular Activity of Hydrazinecarboxamide and Isonicotinohydrazide Derivatives

This review specifically discusses the antitubercular activity of isonicotinohydrazide derivatives, directly relevant to the chemical family of interest. The synthesis and evaluation of various derivatives against Mycobacterium tuberculosis highlight the critical role of these compounds in developing new antituberculosis drugs. The discussion provides a comprehensive overview of the current state of research in this area, offering insights into the therapeutic potential of compounds structurally related to this compound (Asif, 2014).

Properties

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O/c28-22(18-11-13-23-14-12-18)25-24-15-19-16-27(20-9-5-2-6-10-20)26-21(19)17-7-3-1-4-8-17/h1-16H,(H,25,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJLDGXBPUWGKB-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.